3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the substitution pattern on the benzene ring. The nomenclature follows established International Union of Pure and Applied Chemistry conventions where the benzonitrile core serves as the parent structure, with substitutions numbered according to their positions relative to the nitrile functional group. The compound features a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position of the benzene ring.
The structural representation reveals a benzene ring bearing three distinct functional groups: a nitrile group (cyano group) serving as the primary functional group, a bromine substituent providing halogen functionality, and a cyclopropylmethoxy group that introduces both ether linkage and cyclopropyl characteristics. The cyclopropylmethoxy substituent consists of a cyclopropyl ring connected through a methylene bridge to an oxygen atom, which forms an ether linkage with the benzene ring. This complex substitution pattern creates a molecule with multiple reactive sites and distinctive electronic properties.
The three-dimensional structural characteristics of this compound include specific spatial arrangements that influence its chemical behavior and biological activity. The cyclopropyl group introduces ring strain and unique steric effects, while the methoxy linkage provides flexibility in the side chain. The positioning of the bromine atom ortho to the methoxy group and meta to the nitrile creates specific electronic effects through inductive and resonance interactions that affect the overall reactivity profile of the molecule.
The molecular structure demonstrates the characteristic features of an aromatic nitrile with additional complexity introduced by the halogen and cycloalkylether substituents. The benzene ring maintains its aromatic character while the substituents modify the electron density distribution throughout the molecule. The combination of electron-withdrawing groups (bromine and nitrile) with the electron-donating methoxy group creates a unique electronic environment that influences both chemical reactivity and potential biological interactions.
Properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNSCRUGZSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Bromo-4-hydroxybenzonitrile or 3-bromo-4-chlorobenzonitrile derivatives are common starting points.
- The cyclopropylmethoxy group is introduced by reacting the hydroxy group with cyclopropylmethyl halides or via Williamson ether synthesis.
Etherification via Williamson Ether Synthesis
A widely used approach involves the nucleophilic substitution of a hydroxy-substituted aromatic nitrile with cyclopropylmethyl bromide or chloride under basic conditions:
- Reagents: Cyclopropylmethyl bromide or chloride, a strong base such as potassium carbonate or cesium carbonate.
- Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Heating under reflux or elevated temperatures (80–150 °C) under inert atmosphere (nitrogen) to prevent side reactions.
- Outcome: Formation of this compound in moderate to high yield.
Bromination of Precursor Aromatic Nitriles
If starting from 4-(cyclopropylmethoxy)benzonitrile, selective bromination at the 3-position can be achieved:
- Reagents: Bromine or brominating agents such as N-bromosuccinimide (NBS).
- Catalysts: Lewis acids or copper(II) salts may be used to enhance regioselectivity.
- Conditions: Controlled temperature and stoichiometry to avoid polybromination.
Alternative Synthetic Routes
- Nucleophilic aromatic substitution (SNAr): Using 3-bromo-4-fluorobenzonitrile as a substrate, cyclopropylmethanol or its alkoxide can displace the fluorine atom to form the ether.
- Cross-coupling reactions: Palladium-catalyzed coupling of 3-bromo-4-hydroxybenzonitrile with cyclopropylmethanol derivatives under basic conditions.
Detailed Example Procedure (Based on Literature Analogues)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Etherification | 3-bromo-4-hydroxybenzonitrile, cyclopropylmethyl bromide, K2CO3, DMF, 100 °C, 6 h, N2 atmosphere | Dissolve hydroxybenzonitrile in DMF, add base and alkyl halide, stir under nitrogen at 100 °C | 80-90 |
| 2. Purification | Column chromatography (silica gel), elution with hexane/ethyl acetate | Isolate pure this compound | - |
Research Findings and Analysis
- Regioselectivity: The presence of electron-withdrawing nitrile and bromine groups directs substitution and ether formation selectively at the 4-position hydroxy group.
- Reaction Efficiency: Using polar aprotic solvents and strong bases improves nucleophilicity and reaction rates.
- Yield Optimization: Controlling temperature and reaction time is critical to minimize side reactions such as debromination or over-alkylation.
- Purification: Silica gel chromatography effectively separates the desired product from unreacted starting materials and by-products.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 3-bromo-4-hydroxybenzonitrile | Commercially available or synthesized |
| Alkylating agent | Cyclopropylmethyl bromide or chloride | High purity recommended |
| Base | Potassium carbonate, cesium carbonate | Dry and anhydrous |
| Solvent | DMF, DMSO, or N,N-dimethylacetamide | Polar aprotic |
| Temperature | 80–150 °C | Depends on solvent and base |
| Reaction time | 4–10 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |
| Purification method | Column chromatography (silica gel) | Hexane/ethyl acetate mixtures |
| Typical yield | 75–90% | High yields achievable with optimization |
Chemical Reactions Analysis
3-Bromo-4-(cyclopropylmethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Bromo-4-(cyclopropylmethoxy)benzonitrile has several scientific research applications:
Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of Roflumilast, which is used to treat chronic obstructive pulmonary disease (COPD) by inhibiting PDE4.
Medicinal Chemistry: The compound is used in the development of other potential therapeutic agents targeting various biological pathways.
Chemical Biology: Researchers use it to study the effects of brominated aromatic compounds on biological systems.
Industrial Applications: It is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile is primarily related to its role as an intermediate in the synthesis of Roflumilast. Roflumilast exerts its effects by inhibiting PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases cAMP levels, leading to anti-inflammatory effects and relaxation of airway smooth muscles.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
*Calculated based on molecular formula C11H10BrNO.
Key Observations :
- Electron Effects : The trifluoromethyl group (CF3) in strongly withdraws electrons, enhancing electrophilicity at the benzene ring compared to the electron-donating cyclopropylmethoxy group. This makes CF3 derivatives more reactive in nucleophilic aromatic substitutions .
- Amine vs. Ether: The sec-butylamino group () introduces basicity and hydrogen-bonding capability, which may enhance solubility in polar solvents compared to ether-linked analogs .
Key Observations :
- Cyclopropane-containing derivatives (e.g., cyclopropylmethoxy, cyclopropylamino) often require low-temperature deprotonation (e.g., LHMDS at −78°C) to avoid side reactions .
- Alkylation reactions (e.g., ) achieve high yields (>80%) under mild conditions, suggesting scalability for industrial applications .
Biological Activity
3-Bromo-4-(cyclopropylmethoxy)benzonitrile (CAS No. 1369899-03-5) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom and a cyclopropylmethoxy group attached to a benzonitrile core. This unique structure may influence its biological interactions and efficacy.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related benzonitriles have shown that they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the cyano group in benzonitriles is known to enhance their antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it could potentially inhibit phosphodiesterase (PDE) enzymes, which play a role in regulating intracellular cAMP levels. Inhibition of PDEs has been linked to anti-inflammatory effects and improved therapeutic outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Case Study 1: Antitumor Efficacy
A study conducted on a series of benzonitrile derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The results indicated an IC50 value in the low micromolar range, suggesting strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation focusing on the antimicrobial activity of related compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : Triggers apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : Inhibits specific enzymes such as PDEs, affecting cellular signaling pathways related to inflammation and tumor growth.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antitumor, Antimicrobial | Low | Cell cycle arrest, Apoptosis |
| 3-Bromo-4-hydroxybenzonitrile | Antimicrobial | Moderate | Membrane disruption |
| 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | Anticancer | Low | Enzyme inhibition |
Q & A
Q. Q1. What are the established synthetic routes for 3-Bromo-4-(cyclopropylmethoxy)benzonitrile, and how do reaction conditions influence yield?
A1. The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, brominated precursors (e.g., 3-bromo-4-hydroxybenzonitrile) can react with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy group . Palladium-catalyzed Suzuki-Miyaura coupling is another route, as demonstrated for structurally similar compounds, where aryl halides react with boronic esters under inert conditions . Key factors affecting yield include:
Q. Q2. How is this compound characterized spectroscopically?
A2. Standard characterization includes:
- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.0–8.0 ppm range, with distinct shifts for the nitrile group (C≡N, ~δ 110–120 ppm in ¹³C) and cyclopropylmethoxy protons (δ 0.5–1.5 ppm for cyclopropyl CH₂) .
- IR spectroscopy : Strong absorption at ~2220 cm⁻¹ confirms the nitrile group, while ether (C-O-C) stretches appear at ~1250 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₁H₁₀BrNO (exact mass: 268.00 g/mol) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in biological activity data for halogenated benzonitriles, including this compound?
A3. Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Structural analogs : Subtle differences in substituents (e.g., bromine vs. chlorine) alter binding affinity. For example, replacing bromine with a methyl group reduces steric hindrance, enhancing interactions with enzyme active sites .
- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffer) affects compound solubility and stability. Standardized protocols (e.g., CLSI guidelines) minimize variability .
- Metabolic stability : Cytochrome P450-mediated degradation can reduce efficacy in vivo, necessitating metabolic stability assays (e.g., liver microsome studies) .
Q. Q4. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
A4. Density functional theory (DFT) and molecular docking are used to:
- Optimize transition states : Calculate activation energies for Suzuki-Miyaura coupling, identifying favorable Pd-ligand coordination sites .
- Fukui indices : Predict electrophilic/nucleophilic regions. The bromine atom exhibits high electrophilicity (f⁺ > 0.1), making it reactive toward nucleophilic substitution .
- Solvent effects : COSMO-RS simulations model solvent polarity’s impact on reaction thermodynamics .
Q. Q5. What by-products are observed during the synthesis of this compound, and how are they mitigated?
A5. Common by-products include:
- Debrominated products : Caused by over-reduction in cross-coupling (e.g., using excess Pd catalyst). Controlled catalyst loading (1–5 mol%) and inert atmospheres reduce this .
- Ether cleavage : Acidic or high-temperature conditions hydrolyze the cyclopropylmethoxy group. Neutral pH and temperatures <120°C are recommended .
- Polymerization : Nitrile groups may oligomerize under prolonged heating. Short reaction times (<12 hrs) and radical inhibitors (e.g., BHT) are effective .
Methodological Guidance
Q. Q6. How to design experiments to study the compound’s potential as a kinase inhibitor?
A6. Key steps include:
Target selection : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing Br with Cl or modifying the cyclopropyl group) to identify critical pharmacophores.
Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (e.g., PDB deposition) .
In vitro validation : Test inhibitory activity (IC₅₀) in cell lines (e.g., HeLa for cytotoxicity, HEK293 for selectivity) .
Q. Q7. What advanced analytical techniques quantify trace impurities in this compound?
A7. Employ:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
